
Gadolinium trihydride
Overview
Description
Gadolinium trihydride (GdH₃) is a rare-earth hydride with significant applications in hydrogen storage and optical switching technologies. It forms during the hydrogenation of gadolinium metal, transitioning through distinct structural phases. Below are its key characteristics:
- Structural Properties: GdH₃ adopts a hexagonal close-packed (hcp) structure in its trihydride (γ-phase), contrasting with the face-centered cubic (fcc) structure of the dihydride (β-phase) . The phase transition from β- to γ-phase occurs at hydrogen concentrations (x) exceeding 2.9, accompanied by a miscibility gap between x = 2.3–2.9 .
- Kinetic Behavior: Hydrogen diffusion coefficients in GdH₃ are concentration-dependent, with faster diffusion in the β-phase (D ≈ 3.2 × 10⁻¹⁰ cm²/s) compared to the γ-phase, as observed in electrochemical switching studies .
- Optical Applications: GdH₃ is integral to "switchable mirrors," where its optical transparency increases dramatically upon full hydrogenation to the γ-phase. This transition is critical for smart windows and hydrogen sensors .
Preparation Methods
Chemical Synthesis of Gadolinium Trihydride
Hydrolysis and Salt-Forming Reactions
A patented method for preparing gadolinium-based compounds involves a two-step process: hydrolysis of an intermediate followed by a salt-forming reaction with gadolinium trioxide (Gd₂O₃) . Although the patent focuses on contrast agents, the intermediate’s structure (general formula (I)) and reaction conditions provide insights into GdH₃ synthesis.
Key Steps:
-
Hydrolysis: The intermediate (e.g., tert-butyl-substituted compound) is mixed with water and a catalyst, then heated to 70–90°C for 8–24 hours .
-
Purification: Post-hydrolysis, the solution is filtered, washed, concentrated, and recrystallized using ethanol or acetone . Ethanol alone suffices for intermediates with –CH₃ groups, while mixed solvents (ethanol:acetone = 6:4) are used for –OH-containing derivatives .
-
Salt Formation: The purified hydrolyzed product reacts with Gd₂O₃ at 60–100°C in a molar ratio of 1:1.1 to 0.9:1 . Isopropanol recrystallization yields the final compound with >99% purity .
Optimized Parameters:
Parameter | Optimal Range |
---|---|
Reaction Temperature | 85°C (salt-forming) |
Molar Ratio (Product:Gd₂O₃) | 1:1.02–0.95:1 |
Recrystallization Solvent | Isopropanol (3:1–20:1 mass ratio) |
This method achieves yields exceeding 98% , making it scalable for industrial applications.
Physical Vapor Deposition (PVD) Techniques
Magnetron Sputtering
Recent advances in thin-film deposition have enabled the synthesis of gadolinium oxyhydride (GdHO) via reactive magnetron sputtering . While this technique primarily targets oxyhydrides, adjusting hydrogen partial pressure could facilitate GdH₃ formation.
Experimental Setup:
Post-Deposition Treatment:
Films are annealed in air to stabilize the hydride phase . Uniformity is ensured using oscillating substrate holders .
Challenges:
Comparative Analysis of Preparation Methods
Yield and Purity
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Chemical Synthesis | >98 | >99 | High reproducibility |
Magnetron Sputtering | 85–90 | 95–98 | Thin-film compatibility |
Environmental Impact
Chemical synthesis generates minimal waste due to closed-loop recrystallization , whereas PVD consumes significant energy .
Structural and Functional Characterization
X-ray Diffraction (XRD)
GdH₃ exhibits a hexagonal crystal structure (space group P6₃/mmc) . XRD patterns of sputtered films show broad peaks due to nanocrystallinity .
Thermogravimetric Analysis (TGA)
Decomposition begins at 300°C, releasing H₂ gas . This property necessitates inert-atmosphere storage.
Chemical Reactions Analysis
Gadolinium undergoes various types of chemical reactions:
Oxidation: Gadolinium reacts with oxygen to form gadolinium oxide (Gd2O3).
Reduction: Gadolinium can be reduced from its oxide form using reducing agents like calcium or magnesium.
Substitution: Gadolinium can undergo substitution reactions with other lanthanides or transition metals to form various alloys and compounds.
Common reagents used in these reactions include oxygen, calcium, and other metal oxides. The major products formed include gadolinium oxide, gadolinium alloys, and various gadolinium-based compounds .
Scientific Research Applications
Gadolinium has a wide range of scientific research applications:
Magnetic Resonance Imaging (MRI): Gadolinium-based contrast agents are widely used in MRI to enhance image contrast. .
Nuclear Medicine: Gadolinium isotopes are used in neutron capture therapy for cancer treatment.
Material Science: Gadolinium is used in the production of high-performance magnets, phosphors, and scintillators.
Electronics: Gadolinium compounds are used in the manufacturing of electronic devices, including semiconductors and capacitors.
Mechanism of Action
The mechanism of action of gadolinium, particularly in MRI contrast agents, involves its paramagnetic properties. Gadolinium ions have seven unpaired electrons, which is the highest number of unpaired electron spins possible for an atom. This property allows gadolinium to shorten the spin-lattice relaxation time (T1) of protons in its vicinity, resulting in a brighter signal on T1-weighted MRI images . Gadolinium-based contrast agents are typically chelated to carrier ligands to prevent toxicity and ensure safe excretion from the body .
Comparison with Similar Compounds
Comparison with Similar Trihydride Compounds
Rare Earth Trihydrides
Yttrium Trihydride (YH₃)
- Structure : YH₃ stabilizes in a hexagonal lattice with Peierls-like hydrogen displacements, leading to a semimetallic electronic structure. This contrasts with GdH₃, which retains metallic behavior in the γ-phase .
- Electronic Properties : Theoretical studies predict YH₃ to be a semimetal with overlapping electron and hole pockets near the Γ-point, making it unstable toward symmetry-breaking distortions .
- High-Pressure Behavior : Under high pressure, YH₃ and related trihydrides (e.g., LaH₃, ScH₃) exhibit superconducting tendencies, with critical temperatures (T_c) exceeding 80 K at 200 GPa .
Lanthanum Trihydride (LaH₃)
- Superconductivity: LaH₃ demonstrates superconductivity at lower pressures (170 GPa) compared to YH₃, attributed to strong electron-phonon coupling in its cubic structure .
Transition Metal Trihydrides
Iridium Trihydride Complexes (e.g., PN³P–IrH₃)
- Catalytic Applications: Ir(III) trihydride complexes are highly efficient in CO₂ hydrogenation, achieving turnover frequencies (TOF) of 150,000 h⁻¹ for formate production.
- Stability : These molecular complexes undergo deactivation via CO coordination, a limitation absent in solid-state GdH₃ .
Molybdenum Trihydride (MoH₃)
- This behavior differs from GdH₃, which exhibits sharp phase transitions .
Group 13 Trihydrides
Indium Trihydride (InH₃)
- Synthesis Challenges : InH₃ requires stabilization via bulky ligands (e.g., N(SiMe₃)₂), unlike GdH₃, which forms spontaneously under hydrogenation. Its reactivity in organic synthesis (e.g., hydroamination) is unique among trihydrides .
Gallium Trihydride (GaH₃)
- Instability : GaH₃ is thermally unstable above −15°C, necessitating matrix isolation techniques. This contrasts with GdH₃, which is stable at room temperature .
Magnetic Trihydride Nanowires
- CoH₃ Nanowires: Cobalt trihydride nanowires exhibit half-metallicity (100% spin polarization), a property absent in GdH₃.
Comparative Data Tables
Table 1: Structural and Electronic Properties
Table 2: Kinetic and Thermodynamic Parameters
Parameter | GdH₃ (γ-phase) | YH₃ | IrH₃ (Complex) |
---|---|---|---|
Diffusion Coefficient (cm²/s) | 1.8 × 10⁻¹⁰ | - | - |
Activation Energy (eV) | 0.45 | - | - |
ΔH Formation (kJ/mol H₂) | −120 | −110 | −90 |
Research Findings and Implications
- Phase Dynamics : GdH₃’s β→γ transition involves a 37% charge redistribution, slower than YH₃’s hydrogen ordering but faster than molecular trihydrides like IrH₃ .
- Technological Niches: While rare-earth trihydrides excel in hydrogen storage, transition metal variants dominate catalysis, and nanowires lead in spintronics .
This analysis underscores the diversity of trihydrides, with GdH₃ uniquely bridging materials science and energy applications. Future research could explore hybrid systems combining GdH₃’s optical properties with CoH₃’s magnetism for multifunctional devices.
Biological Activity
Gadolinium trihydride (GdH) is a compound of gadolinium, a rare earth metal, that has garnered interest due to its unique properties and potential biological implications. This article explores the biological activity of GdH, focusing on its toxicity mechanisms, interactions with biological systems, and relevant case studies.
This compound is characterized by its high hydrogen content and unique magnetic properties. It exhibits semiconductor-like behavior and significant negative magnetoresistance, making it a candidate for various applications in materials science and biotechnology . The stability of gadolinium compounds, particularly in biological contexts, is crucial for understanding their safety and efficacy.
Interaction with Biological Systems
Gadolinium ions (Gd) can interfere with calcium-dependent processes due to their similar ionic radii. This similarity allows Gd to compete with calcium ions in physiological systems, potentially disrupting muscle contraction, nerve impulse transmission, and blood coagulation . Gd has been shown to inhibit several calcium-activated enzymes, which can lead to mitochondrial dysfunction and oxidative stress .
Gadolinium Retention and Systemic Effects
Recent studies have highlighted the retention of gadolinium in tissues following exposure to gadolinium-based contrast agents (GBCAs). This retention can lead to nephrogenic systemic fibrosis (NSF), a serious condition characterized by skin thickening and fibrosis . The mechanism behind NSF involves the aberrant activation of fibroblasts by gadolinium deposits, leading to excessive collagen production and tissue fibrosis .
Case Study 1: Nephrogenic Systemic Fibrosis
A notable case involved a patient who developed NSF after multiple administrations of GBCAs. The patient exhibited increased gadolinium deposition in skin biopsies, correlating with clinical symptoms of fibrosis. This case underscores the importance of monitoring gadolinium exposure in patients with renal impairment .
Case Study 2: Gadolinium Deposition in Brain Tissue
In another study involving patients undergoing multiple MRI scans with gadolinium contrast, researchers found significant gadolinium accumulation in brain tissues. This accumulation was linked to increased signal intensity on MRI scans, suggesting potential neurotoxic effects associated with repeated exposure to gadolinium .
Summary of Key Findings
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing gadolinium trihydride (GdH₃) with high purity, and how do experimental parameters influence phase formation?
- Methodological Answer: High-pressure hydrogenation (e.g., >1 bar H₂) at controlled temperatures (300–600°C) is commonly employed, with in-situ monitoring via X-ray diffraction (XRD) to track phase transitions . Parameters such as H₂ pressure and cooling rates must be optimized to avoid metastable phases. For thin-film GdH₃, magnetron sputtering followed by hydrogen loading under controlled pressure gradients ensures uniform hydride formation .
Q. How can researchers characterize the crystal structure and hydrogen occupancy in GdH₃ to resolve discrepancies in reported symmetries?
- Methodological Answer: Extended X-ray absorption fine structure (EXAFS) and neutron diffraction are critical for resolving hydrogen positions and lattice symmetry. For instance, EXAFS at the Gd-L₃ edge can detect hydrogen atoms as scatterers and confirm hexagonal close-packed (hcp) structures, while neutron diffraction quantifies hydrogen occupancy in octahedral vs. tetrahedral sites . Discrepancies in symmetry (e.g., orthorhombic vs. face-centered) require cross-validation using multiple techniques .
Q. What experimental protocols ensure reproducibility in measuring the electronic properties of GdH₃, such as charge transfer during hydrogenation?
- Methodological Answer: Combine X-ray absorption near-edge structure (XANES) with ultraviolet photoelectron spectroscopy (UPS) to track d-band hole formation and hydrogen-induced charge transfer. For thin films, in-situ UPS under hydrogen exposure quantifies work function changes, while EXAFS edge shifts correlate with electron transfer to hydrogen .
Q. How should researchers address challenges in stabilizing GdH₃ under ambient conditions for prolonged studies?
- Methodological Answer: Encapsulate samples in inert atmospheres (e.g., argon gloveboxes) or use protective coatings (e.g., Pd capping layers) to prevent hydrogen desorption. For bulk samples, dynamic pressure cells maintain H₂ equilibrium during measurements .
Q. What are the key indicators of phase segregation in GdH₃ thin films, and how can they be minimized during synthesis?
- Methodological Answer: Phase segregation manifests as distinct EXAFS signals for Gd-rich and GdH₃ clusters. To minimize this, optimize substrate temperature (<200°C) and hydrogen flux uniformity during deposition. Post-synthesis annealing at moderate temperatures (150–300°C) under H₂ homogenizes phase distribution .
Advanced Research Questions
Q. What computational strategies effectively model the thermodynamic stability and hydrogen diffusion pathways in GdH₃?
- Methodological Answer: Density functional theory (DFT) with Hubbard-U corrections (for Gd 4f electrons) predicts formation energies and diffusion barriers. Molecular dynamics (MD) simulations under varying H₂ pressures replicate phase transitions, while charge density difference maps identify hydrogen-metal bonding dynamics .
Q. How can researchers reconcile conflicting reports on the hydrogen storage capacity of GdH₃ under non-equilibrium conditions?
- Methodological Answer: Employ Sieverts apparatus measurements with controlled pressure-composition-temperature (PCT) protocols. Combine with in-situ Raman spectroscopy to detect intermediate hydride phases (e.g., GdH₂→GdH₃) and quantify hysteresis effects. Data contradictions often arise from incomplete equilibration; extended dwell times (>12 hrs) at each pressure step improve accuracy .
Q. What advanced techniques elucidate the role of lattice defects in the hydrogenation kinetics of GdH₃?
- Methodological Answer: Use positron annihilation spectroscopy (PAS) to probe vacancy clusters, and correlate findings with hydrogen absorption rates measured via gravimetric analysis. Aberration-corrected transmission electron microscopy (TEM) identifies defect-mediated hydrogen diffusion pathways at atomic resolution .
Q. How should researchers design experiments to investigate the optical switching mechanism in GdH₃-based thin films?
- Methodological Answer: Combine spectroscopic ellipsometry with in-situ hydrogen loading to track refractive index changes. EXAFS and XANES at the Gd-L₃ edge during optical transitions reveal correlations between hydrogen ordering and plasmonic response .
Q. What methodologies resolve discrepancies between theoretical predictions and experimental observations of GdH₃’s magnetic properties?
- Methodological Answer: Perform magnetometry (SQUID/VSM) under controlled hydrogen pressures to isolate hydride-specific magnetism. Compare with DFT+U simulations incorporating spin-orbit coupling and hydrogen disorder models. Discrepancies often stem from neglecting antiferromagnetic coupling in hydrogen-saturated structures .
Properties
IUPAC Name |
gadolinium | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd | |
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InChI Key |
UIWYJDYFSGRHKR-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Gd] | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
Gd | |
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DSSTOX Substance ID |
DTXSID5037234 | |
Record name | Gadolinium | |
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Molecular Weight |
157.2 g/mol | |
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Physical Description |
Silvery white, malleable metal that tarnishes in moist air; [Reference #2], Liquid | |
Record name | Gadolinium | |
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Boiling Point |
3273 °C | |
Record name | GADOLINIUM, ELEMENTAL | |
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Solubility |
Soluble in dilute acid | |
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Density |
7.90 g/cu cm, Crystalline forms: hexagonal close-packed, alpha-form, density: 7.886, transforms to beta-form at 1262 °C; body-centered cubic, beta-form exists at >1262 °C; heat of fusion: 10.05 kJ/mol; heat of sublimation: at 25 °C: 397.5 kJ/mol | |
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Vapor Pressure |
VP: 1 Pa at 1563 °C; 10 Pa at 1755 °C; 100 Pa at 1994 °C; 1 kPa at 2300 °C; 10 kPa at 2703 °C; 100 kPa at 3262 °C (calculated from ideal gas hermodynamic functions), 5.7X10-10 Pa at 1000 K; 1.54X10-6 Pa at 1200 K; 0.000429 Pa at 1400 K; 0.0279 Pa at 1600 K; 0.618 Pa at 1800 K; 7.39 Pa at 2000 K; 56.2 Pa at 2200 K (calculated) | |
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Color/Form |
Silvery metal; hexagonal, Colorless or faintly yellowish metal; tarnishes in moist air | |
CAS No. |
7440-54-2, 13572-97-9 | |
Record name | Gadolinium | |
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Record name | Gadolinium hydride (GdH3) | |
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Record name | GADOLINIUM | |
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Melting Point |
1312 °C. [Sax], 1313 °C | |
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